(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
Description
(4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a synthetic heterocyclic compound featuring a benzothiazine core substituted with a 3-chloro-4-methylphenyl group at position 4, a fluorine atom at position 6, and a pyrrolidinyl methanone moiety at position 2.
Properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3S/c1-13-4-6-15(11-16(13)21)24-12-19(20(25)23-8-2-3-9-23)28(26,27)18-7-5-14(22)10-17(18)24/h4-7,10-12H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEVXVOSGOGSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[b][1,4]thiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents such as chlorine gas or fluorinating agents.
Attachment of the pyrrolidine moiety: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Halogen substituents on the aromatic rings can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Potential Therapeutic Areas:
- Anticancer Activity : Preliminary studies indicate that benzothiazine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and inhibition of key metabolic pathways.
- Antimicrobial Properties : Research has suggested that compounds with similar structures can possess antimicrobial activity, potentially useful in treating infections .
Biological Mechanisms
The compound's biological activity may be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, which is a common strategy in drug design.
- Receptor Modulation : The compound might interact with specific receptors, affecting cellular signaling pathways and influencing processes such as cell proliferation and apoptosis.
Synthetic Chemistry
The synthesis of this compound involves multi-step organic reactions, making it valuable in synthetic chemistry as a building block for more complex molecules.
Synthesis Overview:
- Formation of the benzothiazine core through cyclization reactions.
- Introduction of functional groups via electrophilic aromatic substitution.
- Coupling reactions to integrate pyrrolidine moieties into the structure.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of related benzothiazine derivatives. The results showed significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis and disruption of tubulin polymerization pathways. This suggests that (4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone could have similar effects.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of benzothiazine compounds demonstrated effectiveness against various bacterial strains. The findings indicated potential for developing new antibiotics based on this compound's structure .
Mechanism of Action
The mechanism by which (4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The presence of halogen atoms may enhance its binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Key Differences :
- The 1,1-dioxido benzothiazine core differentiates it from non-sulfonated analogues, possibly enhancing metabolic stability .
Functional and Bioactivity Comparisons
While direct bioactivity data for the target compound are unavailable, insights can be drawn from related compounds:
Table 1: Comparative Analysis of Structural Analogues
Substituent Effects on Physicochemical Properties
Biological Activity
The compound (4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone , with CAS Number 1251698-33-5 , is a member of the benzothiazine family. This class of compounds has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 420.9 g/mol . The structure includes a benzothiazine core, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1251698-33-5 |
| Molecular Formula | C20H18ClFN2O3S |
| Molecular Weight | 420.9 g/mol |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The benzothiazine core can mimic substrates or inhibitors, allowing the compound to bind effectively to active sites on enzymes and receptors. The presence of the pyrrolidinyl group enhances solubility and bioavailability, facilitating cellular interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of benzothiazine compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting that this compound may also exhibit similar properties.
Anticancer Potential
Benzothiazine derivatives have been investigated for their anticancer activities. In vitro studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several benzothiazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to (4-(3-chloro-4-methylphenyl)-6-fluoro...) showed promising inhibition zones and minimal inhibitory concentrations (MICs) .
- Anticancer Activity Assessment : A research article in Cancer Research explored the effects of benzothiazine derivatives on human cancer cell lines. The study reported that these compounds significantly reduced cell viability and induced apoptosis through caspase activation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives. Modifications to the substituents on the benzothiazine core can enhance potency and selectivity for specific targets:
| Substituent | Effect on Activity |
|---|---|
| 3-Chloro Group | Enhances antimicrobial properties |
| 6-Fluoro Group | Increases cytotoxicity against cancer cells |
| Pyrrolidinyl Group | Improves solubility and bioavailability |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the benzo[b][1,4]thiazin-1,1-dioxide core of this compound?
- Methodological Answer : The benzo[b][1,4]thiazin-1,1-dioxide moiety can be synthesized via cyclization reactions involving thioacetate derivatives and chlorinated aldehydes. For example, 4-chlorobenzaldehyde reacts with methyl thioacetate to form intermediate thioquinazolones, followed by hydrogenation with diazetidinone to yield the core structure . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical to improving yield. Recrystallization from DMF-acetic acid mixtures enhances purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% recommended for biological studies) .
- FTIR : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the methanone group) .
- NMR : ¹H/¹³C NMR resolves regiochemistry (e.g., fluorine coupling patterns at δ 6.8–7.2 ppm for aromatic protons) .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in pyrazoline derivatives .
Q. What are the preliminary steps to evaluate the biological activity of this compound?
- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes structurally related to the benzo[b][1,4]thiazin scaffold. For example:
- Enzyme inhibition assays : Use fluorogenic substrates to measure activity against kinases or proteases.
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assay).
- Reference structurally similar compounds, such as pyrazoline derivatives with antitumor activity, to design controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodological Answer :
- Substituent variation : Modify the 3-chloro-4-methylphenyl group to assess steric/electronic effects. For instance, replace chlorine with fluorine to enhance metabolic stability .
- Scaffold hopping : Replace pyrrolidin-1-ylmethanone with piperidine or morpholine derivatives to alter lipophilicity .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to predict binding affinities to target proteins, guided by crystallographic data from related heterocycles .
Q. What strategies resolve contradictory data in metabolic stability studies of fluorinated aromatic substituents?
- Methodological Answer :
- Isotopic labeling : Use ¹⁸O or ¹⁹F NMR to track metabolite formation in liver microsomes.
- Comparative studies : Test analogs with varying halogen positions (e.g., 6-fluoro vs. 7-fluoro substitution) to identify metabolic "hotspots" .
- LC-MS/MS : Quantify phase I/II metabolites and correlate degradation pathways with structural features .
Q. How can regioselectivity challenges during the introduction of the pyrrolidin-1-ylmethanone group be addressed?
- Methodological Answer :
- Protecting group strategy : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc to direct coupling to the desired position .
- Catalytic control : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise aryl-pyrrolidine linkage .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor the desired regioisomer .
Q. What experimental approaches mitigate contradictions in spectroscopic data for similar derivatives?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulae when isotopic patterns are ambiguous .
- Comparative crystallography : Align X-ray structures of analogs to identify conformational outliers .
Methodological Considerations for Data Contradiction Analysis
- Synthetic reproducibility : Ensure reaction scalability by standardizing solvent grades (e.g., anhydrous DMF) and catalyst batches .
- Statistical validation : Use triplicate measurements and ANOVA to assess significance of yield/potency variations .
- Cross-lab collaboration : Share intermediates with independent labs to verify spectral data and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
